molecular formula C23H29N3O5S B2575714 N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1240410-48-3

N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2575714
CAS No.: 1240410-48-3
M. Wt: 459.56
InChI Key: VOBFXTSKVDPYFP-UHFFFAOYSA-N
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Description

The compound N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a structurally complex butanamide derivative. Key features include:

  • A butanamide backbone substituted at position 2 with an [(E)-2-phenylethenyl)sulfonylamino group.
  • A 4-methoxyanilino moiety linked via a 2-oxoethyl group.
  • N-methylation and 3-methyl substituents.

Properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-17(2)22(25-32(29,30)15-14-18-8-6-5-7-9-18)23(28)26(3)16-21(27)24-19-10-12-20(31-4)13-11-19/h5-15,17,22,25H,16H2,1-4H3,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBFXTSKVDPYFP-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N(C)CC(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H26N4O4S
  • Molecular Weight : 426.53 g/mol
  • CAS Number : 67906-31-4
  • LogP : 2.97780 (indicating moderate lipophilicity)

The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Sulfonamide derivatives have been extensively studied for their anticancer effects. They often function by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and some cancer cells. The inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Cell Cycle Arrest : Evidence from related studies indicates that such compounds can cause cell cycle arrest at specific phases (G1/S or G2/M).
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer models treated with sulfonamide derivatives.

Case Studies and Research Findings

A review of literature reveals several case studies involving structurally similar compounds:

  • Antibacterial Activity : A study on a related sulfonamide showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with a particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Efficacy : In vitro tests on sulfanilamide derivatives revealed significant cytotoxicity against various cancer cell lines, including breast and colon cancers .
  • Mechanistic Insights : Research indicated that certain sulfonamides disrupt folate metabolism in cancer cells, leading to reduced proliferation rates .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialBroad-spectrum activity against bacteria ,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionInhibition of DHPS leading to metabolic disruption ,

Scientific Research Applications

Structural Features

The compound features a sulfonamide linkage and a methoxyaniline moiety, contributing to its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. The sulfonamide group is known to exhibit various biological activities, including inhibition of tumor growth.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, sulfonamides have been shown to inhibit enzymes like dihydropteroate synthase, which is crucial in bacterial folate synthesis .

Case Study: Enzyme Targeting

Inhibitors targeting Entamoeba histolytica's adenosine 5-phosphosulfate kinase have been developed based on sulfonamide frameworks. These inhibitors provide leads for developing new treatments against parasitic infections .

Pharmaceutical Formulations

Due to its unique chemical properties, this compound may serve as an active pharmaceutical ingredient (API) in formulations aimed at treating various diseases. Its solubility and stability profiles can be optimized for better bioavailability.

Chemical Biology

The compound can be utilized in chemical biology for probing biological pathways. Its ability to modify protein interactions through covalent bonding can help elucidate the roles of specific proteins in cellular processes.

Case Study: Protein Modification

Studies involving similar compounds have demonstrated their utility in modifying target proteins to study their functions in cellular signaling pathways . This application is crucial for understanding disease mechanisms at a molecular level.

Data Tables

Target EnzymeInhibition TypeReference Study
Dihydropteroate SynthaseCompetitive Inhibition
APS KinaseNon-competitive
Protein KinasesCovalent Modification

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Butanamide Derivatives
Compound Name / Identifier Key Substituents Sulfonyl/Sulfonamide Group Aromatic Moieties Reference
Target Compound 4-Methoxyanilino, (E)-2-phenylethenylsulfonylamino, N/3-methyl Yes Phenyl, 4-methoxyphenyl
D.1.8 (Patent EP) Ethynylquinoline, ethyl No Quinoline, phenyl
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide 4-Methylphenylsulfonylamino, thiazol-2-yl Yes Thiazole, 4-methylphenyl
SIB-1893 (E)-2-phenylethenyl-pyridine No Phenyl, pyridine
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide Phenylmethyl, amino No Phenyl

Key Observations :

  • The sulfonylamino group in the target compound and ’s analog may enhance metabolic stability but reduce aqueous solubility compared to non-sulfonamide derivatives like D.1.8 .

Functional and Pharmacological Insights

Table 2: Hypothesized Properties Based on Structural Analogies
Property Target Compound SIB-1893 D.1.8 Compound
Lipophilicity High (due to phenylethenyl and methoxyphenyl) Moderate Moderate (quinoline) Moderate (thiazole)
Receptor Targets Potential NMDA/mGluR5 modulation NMDA/mGluR5 Tubulin Unknown (thiazole may target enzymes)
Metabolic Stability Likely high (sulfonamide) Low (ester hydrolysis) Moderate High (sulfonamide)

Key Findings :

  • N-methylation at the butanamide nitrogen could reduce polarity, enhancing blood-brain barrier penetration relative to amino-substituted analogs (e.g., ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-Methoxyanilino)-2-oxoethyl]-N,3-dimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, and how can reaction conditions be optimized for higher yield?

  • Methodology :

  • Step 1 : Start with modular synthesis of key fragments (e.g., 4-methoxyaniline-derived amide and (E)-styrylsulfonylamino intermediates). Use coupling agents like EDC/HOBt for amide bond formation under inert conditions (argon/nitrogen).
  • Step 2 : Optimize solvent systems (e.g., DMF or dichloromethane) and temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or LC-MS.
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Final coupling may require catalytic Pd-mediated cross-coupling for the (E)-styryl group.
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and employ microwave-assisted synthesis for time reduction (e.g., 60°C, 30 minutes) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals include:
  • 4-Methoxyanilino group : Aromatic protons at δ 6.8–7.2 ppm; methoxy singlet at δ ~3.8 ppm.
  • Sulfonylamino group : SO2NH resonance at δ ~10.2 ppm (broad).
  • (E)-Styryl group : Trans-coupled vinyl protons (J = 16 Hz) at δ 6.4–7.6 ppm .
  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₉N₃O₅S: 488.1854).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs of this compound?

  • Methodology :

  • Comparative SAR Analysis : Map structural variations (e.g., substituents on the phenyl ring or sulfonyl group) against activity data. For example, electron-withdrawing groups on the phenyl ring may enhance binding to kinase targets, while bulky substituents reduce solubility .
  • In Silico Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets). Compare binding poses of analogs to identify critical hydrogen bonds or hydrophobic interactions.
  • Controlled Assays : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) with cell lines validated for target expression. Include positive controls (e.g., staurosporine for kinase inhibition).

Q. What crystallographic refinement strategies are recommended for determining the three-dimensional structure of this compound?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Collect 180° of φ-scans with 1° oscillations.
  • Structure Solution : Employ SHELXD for dual-space direct methods or SHELXS for Patterson-based approaches. For challenging cases (e.g., twinning), use SHELXL’s TWIN/BASF commands .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Restrain sulfonyl and amide groups using DFIX/SADI commands. Validate with R1/wR2 < 0.05/0.12 and a Hirshfeld fit < 0.01 .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound (1–10 µM) with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics.
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. Fragment ions (MS/MS) can reveal hydroxylation or glucuronidation sites.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess enzyme interaction risks .

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